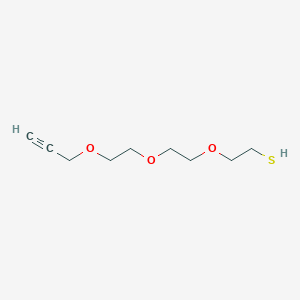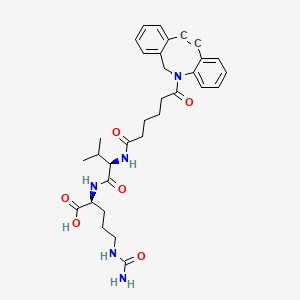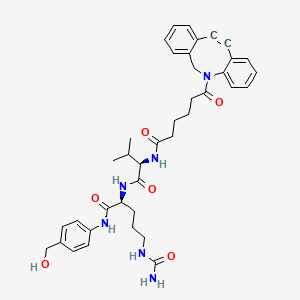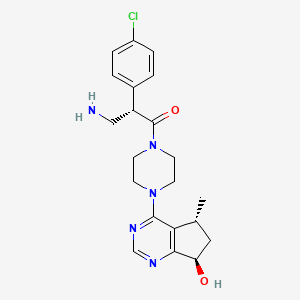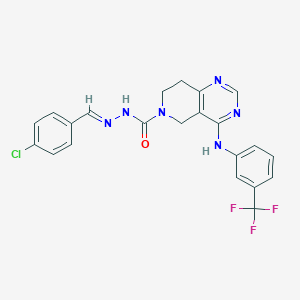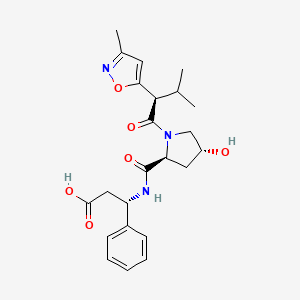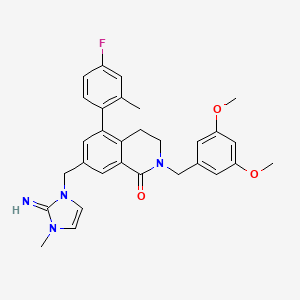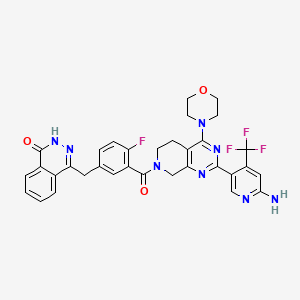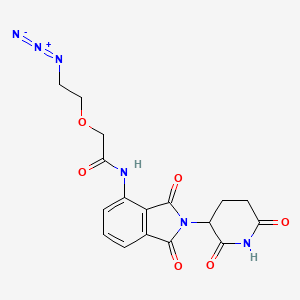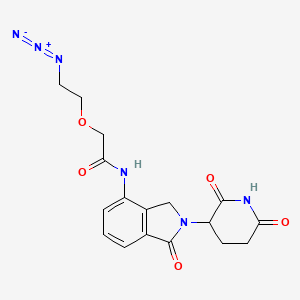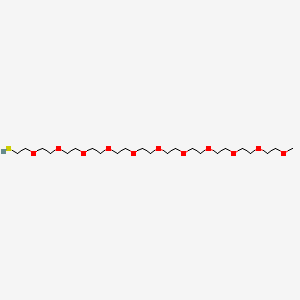
mPEG11-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxypolyethylene glycol thiol (mPEG11-SH) is a compound that consists of a methoxy group, a polyethylene glycol chain, and a thiol group. It is known for its excellent water solubility and biocompatibility, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
The synthesis of mPEG11-SH typically involves the reaction of polyethylene glycol with 2-bromoethanol to form 2-hydroxyethyl polyethylene glycol. This intermediate is then subjected to a base-promoted thiolation reaction to yield this compound . The reaction conditions often include the use of a strong base such as sodium hydroxide and a thiolating agent like thiourea. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
mPEG11-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides.
Addition: The thiol group can add to double bonds in alkenes, forming thioethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and alkyl halides for substitution reactions. Major products formed from these reactions include disulfides, thioethers, and substituted thiols .
Aplicaciones Científicas De Investigación
mPEG11-SH has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and surfactant in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings and nanomaterials
Mecanismo De Acción
The mechanism of action of mPEG11-SH involves the thiol group reacting with various molecular targets. For instance, it can form stable bonds with metal surfaces, such as gold and silver, through the thiol group. This property is exploited in the modification of nanoparticles and the stabilization of colloidal systems. Additionally, the thiol group can undergo oxidation-reduction reactions, which are crucial in various biochemical processes .
Comparación Con Compuestos Similares
mPEG11-SH is unique due to its combination of a methoxy group, a polyethylene glycol chain, and a thiol group. Similar compounds include:
Methoxypolyethylene glycol amine (mPEG-NH2): Contains an amine group instead of a thiol group.
Methoxypolyethylene glycol carboxyl (mPEG-COOH): Contains a carboxyl group instead of a thiol group.
Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Contains a succinimidyl carbonate group instead of a thiol group.
These compounds differ in their functional groups, which confer different reactivity and applications. This compound is particularly valued for its thiol group, which allows for specific interactions with metal surfaces and participation in redox reactions .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O11S/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35/h35H,2-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKWVPJGURNIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

